

AXKO-0046 EC50 and IC50 values

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Compound of Interest

Compound Name: AXKO-0046

Cat. No.: B10854833

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An In-Depth Technical Guide to **AXKO-0046**: A Selective LDHB Inhibitor

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the biochemical and pharmacological properties of **AXKO-0046**, a potent and selective inhibitor of human Lactate Dehydrogenase B (LDHB).

Introduction

AXKO-0046 is a novel, indole-derivative small molecule identified as a highly selective, uncompetitive inhibitor of Lactate Dehydrogenase B (LDHB)[1][2]. LDHB is a critical enzyme in cellular metabolism, catalyzing the conversion of lactate to pyruvate. In certain cancers, particularly those with an oxidative phosphorylation (OXPHOS) phenotype, LDHB plays a crucial role in utilizing lactate as a fuel source, thereby supporting tumor growth and survival. **AXKO-0046** represents a valuable chemical probe for studying the biological functions of LDHB and a potential starting point for the development of novel anticancer therapeutics.

Quantitative Data

The following tables summarize the known EC50 and IC50 values for **AXKO-0046**.

Parameter	Value	Enzyme	Assay Type	Reference
EC50	42 nM	Human LDHB	RapidFire-Mass Spectrometry	[1][2]
IC50	5.56 nM	Human LDHB	Colorimetric Assay	[3]

Note: The EC50 value of 42 nM is the most frequently cited value for the inhibitory activity of **AXKO-0046** against LDHB.

Mechanism of Action

AXKO-0046 is an uncompetitive inhibitor with respect to both NADH and pyruvate[1]. This means that it binds to the enzyme-substrate complex, and its inhibitory activity increases with higher concentrations of both NADH and pyruvate[1]. X-ray crystallography studies have revealed that **AXKO-0046** binds to a novel allosteric site on the LDHB tetramer, distinct from the active site[2][4]. This allosteric binding is thought to interfere with the enzyme's conformational changes necessary for catalysis.

Experimental Protocols

High-Throughput Screening for LDHB Inhibitors (RapidFire-Mass Spectrometry)

This protocol outlines the high-throughput screening method used for the initial discovery of **AXKO-0046**[1][2].

Objective: To identify small molecule inhibitors of human LDHB by monitoring the enzymatic conversion of NADH to NAD⁺.

Materials:

- Recombinant human LDHB
- NADH
- Pyruvate
- Assay Buffer (specific composition not publicly detailed)
- Test compounds (e.g., small molecule library)
- RapidFire-Mass Spectrometry (RF-MS) system

Method:

- A solution of recombinant human LDHB enzyme is prepared in the assay buffer.
- The enzyme solution is dispensed into microtiter plates.
- Test compounds, including **AXKO-0046**, are added to the wells at a desired concentration.
- The enzymatic reaction is initiated by the addition of a substrate solution containing NADH and pyruvate. The final concentrations of NADH and pyruvate are optimized based on their K_m values (64 μM for NADH and 116 μM for pyruvate)[5].
- The reaction is allowed to proceed for a specific time at room temperature.
- The reaction is then quenched.
- The amount of NADH and NAD^+ in each well is quantified using a RapidFire-Mass Spectrometry system. This system allows for rapid sample processing and direct measurement of the analyte masses.
- The percentage of inhibition for each compound is calculated by comparing the conversion of NADH to NAD^+ in the presence of the compound to the control wells (without inhibitor).
- Compounds showing significant inhibition are selected for further characterization.

Substrate-Competition Assay

This protocol is used to determine the mechanism of inhibition of **AXKO-0046**[1].

Objective: To elucidate the inhibitory mechanism of **AXKO-0046** by measuring its effect on LDHB activity at varying concentrations of substrates (NADH and pyruvate).

Materials:

- Recombinant human LDHB (0.25 nM)[1]
- NADH (10, 30, 50, 100, and 200 μM)[1]
- Pyruvate (10, 30, 50, 100, and 200 μM)[1]
- **AXKO-0046** (0.00001 to 100 μM)[1]

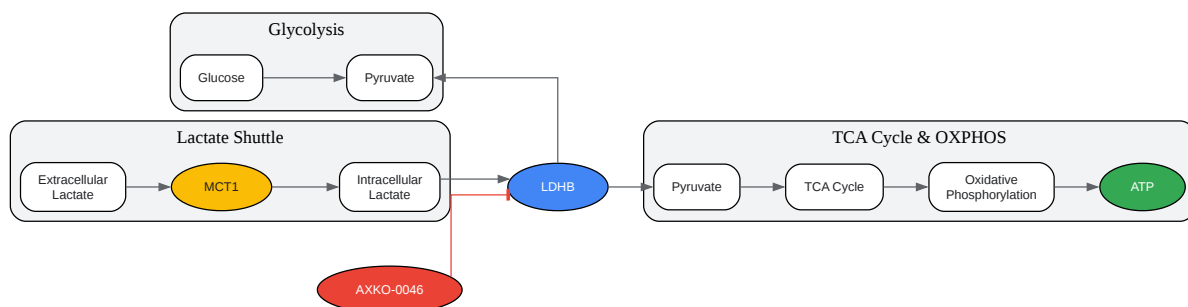
- Assay Buffer

Method:

- A series of reactions are set up in triplicate.
- For NADH titration, varying concentrations of NADH are incubated with a fixed concentration of pyruvate (100 μ M) and 0.25 nM LDHB[1].
- For pyruvate titration, varying concentrations of pyruvate are incubated with a fixed concentration of NADH (100 μ M) and 0.25 nM LDHB[1].
- A solution of **AXKO-0046** at various concentrations is added to the reaction mixtures.
- The enzymatic reactions are performed at room temperature for 15 minutes[1].
- The initial reaction velocities are measured.
- The data is analyzed using Michaelis-Menten kinetics and Lineweaver-Burk plots to determine the mechanism of inhibition. For an uncompetitive inhibitor like **AXKO-0046**, both V_{max} and K_m values will decrease with increasing inhibitor concentration.

Signaling Pathways and Experimental Workflows

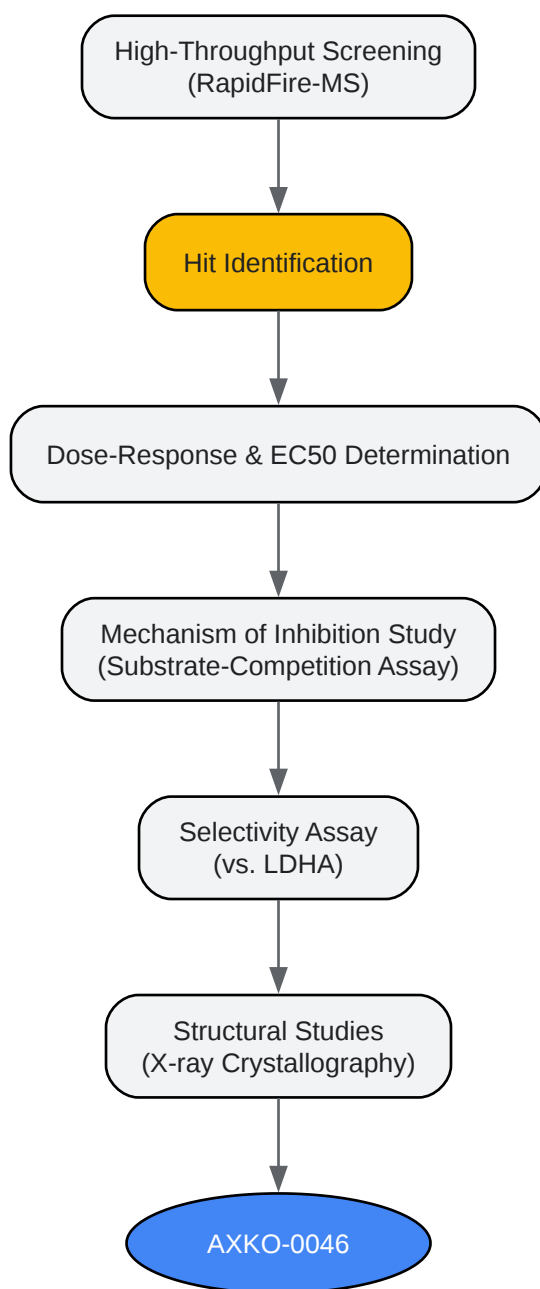
LDHB Signaling Pathway in Cancer Metabolism



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Caption: Role of LDHB in cancer cell metabolism and its inhibition by **AXKO-0046**.

Experimental Workflow for **AXKO-0046** Discovery and Characterization



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Caption: Workflow for the discovery and characterization of **AXKO-0046**.

Selectivity

AXKO-0046 demonstrates high selectivity for LDHB over its isoform, LDHA. In assays, it showed no significant inhibitory activity against LDHA at concentrations up to 300 μ M, indicating a selectivity of over 100-fold[1]. This high selectivity is attributed to its binding to an

allosteric site that is not conserved between the two isoforms. Information regarding the selectivity of **AXKO-0046** against a broader panel of kinases or other enzymes is not currently available in the public domain.

Cellular Activity and In Vivo Data

Detailed quantitative data on the cellular activity of **AXKO-0046**, such as GI50 values across various cancer cell lines, are not widely reported in publicly available literature. Similarly, there is a lack of published in vivo efficacy studies for **AXKO-0046** in preclinical animal models. Further research is required to fully characterize the cellular and in vivo pharmacological properties of this compound.

Conclusion

AXKO-0046 is a potent and highly selective allosteric inhibitor of LDHB. Its well-defined mechanism of action and high selectivity make it an invaluable tool for investigating the role of LDHB in cancer metabolism and other physiological processes. While further studies are needed to establish its cellular and in vivo efficacy, **AXKO-0046** holds promise as a lead compound for the development of targeted therapies for cancers that rely on LDHB-mediated lactate metabolism.

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